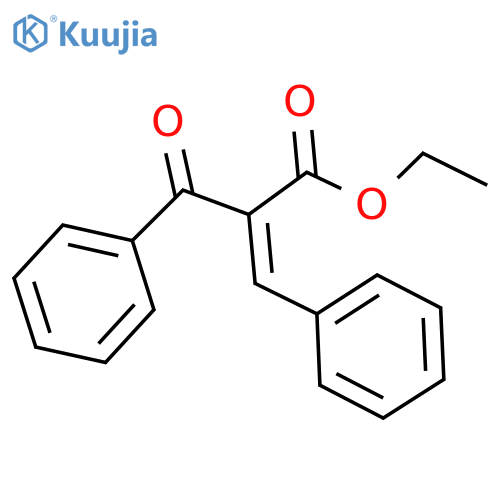Cas no 125105-17-1 (SALOR-INT L478873-1EA)

SALOR-INT L478873-1EA structure
商品名:SALOR-INT L478873-1EA
CAS番号:125105-17-1
MF:C18H16O3
メガワット:280.317845344543
MDL:MFCD00958980
CID:2859357
SALOR-INT L478873-1EA 化学的及び物理的性質
名前と識別子
-
- SALOR-INT L478873-1EA
- ETHYL 2-BENZOYL-3-PHENYLACRYLATE
-
- MDL: MFCD00958980
- インチ: 1S/C18H16O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3/b16-13-
- InChIKey: BHKXLHNAIARBLO-SSZFMOIBSA-N
- ほほえんだ: C(/C(=O)OCC)(=C/C1=CC=CC=C1)\C(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 280.11
- どういたいしつりょう: 280.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 43.4A^2
じっけんとくせい
- 密度みつど: 1.155
- ゆうかいてん: 95〜96°C(ベンゼン)
- ふってん: 382.7°C at 760 mmHg
- フラッシュポイント: 166.8°C
- 屈折率: 1.596
- PSA: 43.37000
- LogP: 3.51600
SALOR-INT L478873-1EA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1264656-250mg |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 250mg |
$410 | 2025-02-24 | |
| Oakwood | 182159-1g |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 1g |
$280.00 | 2023-09-17 | |
| Fluorochem | 182159-250mg |
Ethyl 2-benzoyl-3-phenylacrylate |
125105-17-1 | 250mg |
£172.00 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1264656-250mg |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 250mg |
$395 | 2024-06-05 | |
| A2B Chem LLC | AX95575-1g |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 1g |
$450.00 | 2024-04-20 | |
| A2B Chem LLC | AX95575-250mg |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 250mg |
$275.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1264656-1g |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 1g |
$640 | 2025-02-24 | |
| Fluorochem | 182159-1g |
Ethyl 2-benzoyl-3-phenylacrylate |
125105-17-1 | 1g |
£342.00 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1264656-1g |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 1g |
$615 | 2024-06-05 | |
| Oakwood | 182159-250mg |
Ethyl -2-benzoyl-3-phenylprop-2-enoate |
125105-17-1 | 95% | 250mg |
$140.00 | 2023-09-17 |
SALOR-INT L478873-1EA 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
125105-17-1 (SALOR-INT L478873-1EA) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
